molecular formula C10H5Cl2NO2S B1587310 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylic Acid CAS No. 257876-07-6

2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylic Acid

Cat. No.: B1587310
CAS No.: 257876-07-6
M. Wt: 274.12 g/mol
InChI Key: ANTJCNIMRNBFMJ-UHFFFAOYSA-N
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Description

The compound “2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylic Acid” is likely to be an organic compound containing a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. It also contains a carboxylic acid group (-COOH) and a phenyl ring with two chlorine atoms attached .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The thiazole ring, the dichlorophenyl group, and the carboxylic acid group would all contribute to the overall structure .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, thiazole compounds are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo electrophilic and nucleophilic substitution reactions, and participate in condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group would likely make it acidic, and the dichlorophenyl group could increase its lipophilicity .

Scientific Research Applications

Synthesis and Characterization

  • Organotin(IV) Derivatives : A study by Ali et al. (2002) synthesized di- and triorganotin(IV) carboxylates of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid, characterized them through various instrumental techniques, and tested their antibacterial and antifungal activities, highlighting their biological significance (Saqib Ali et al., 2002).

  • Corrosion Inhibition : Kaya et al. (2016) performed quantum chemical and molecular dynamics simulation studies on certain thiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole, to predict their performances as corrosion inhibitors for iron, using density functional theory (DFT) calculations and molecular dynamics simulations (S. Kaya et al., 2016).

  • Microwave-assisted Synthesis : Research on microwave-assisted synthesis techniques for producing heterocyclic dicarboxylic acids, including 1,3-thiazole derivatives, demonstrated an environmentally benign approach yielding compounds with promising antibacterial and antifungal activity (V. Dabholkar & S. Parab, 2011).

Biological Applications

  • Antifungal and Antibacterial Drugs : The development of dicarboxylic acid derivatives of 1,3,4-thiadiazines and thiazoles via microwave-induced techniques showed significant antibacterial and antifungal activity, suggesting their potential as novel drug candidates (V. Dabholkar & S. Parab, 2011).

  • Antiviral Activity : Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, which showed certain anti-tobacco mosaic virus activity, indicating their potential use in controlling viral infections (Zhuo Chen et al., 2010).

Environmental Sensing

  • Metal-Organic Frameworks (MOFs) : Zhao et al. (2017) constructed thiophene-based MOFs that exhibited efficient luminescent sensory materials highly selective and sensitive to environmental contaminants such as Hg(II), Cu(II), and Cr(VI), demonstrating potential applications in environmental monitoring and remediation (Yang Zhao et al., 2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs containing a thiazole ring act by inhibiting certain enzymes or interacting with biological receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors including its reactivity, toxicity, and environmental impact. Compounds containing halogens like chlorine can be hazardous and require careful handling .

Future Directions

The future directions for this compound could involve further studies to explore its potential applications, particularly in the field of medicinal chemistry. Thiazole derivatives have been studied for their potential antimicrobial, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2S/c11-6-3-1-2-5(8(6)12)9-13-7(4-16-9)10(14)15/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTJCNIMRNBFMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372513
Record name 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

257876-07-6
Record name 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 257876-07-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylic Acid
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2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylic Acid

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